Superior PDE4 Inhibitory Potency Compared to Classic Inhibitor Rolipram
Toddacoumalone demonstrates higher PDE4 inhibitory potency than the classic positive control rolipram in a direct head-to-head assay. Under identical experimental conditions, toddacoumalone's IC50 of 0.14 µM is 4.2-fold lower (more potent) than rolipram's IC50 of 0.59 µM [1].
| Evidence Dimension | PDE4 inhibition (IC50) |
|---|---|
| Target Compound Data | 0.14 µM |
| Comparator Or Baseline | Rolipram: 0.59 µM |
| Quantified Difference | 4.2-fold improvement |
| Conditions | Tritium-labeled cAMP substrate, PDE4 inhibition assay |
Why This Matters
This direct comparison against a widely used PDE4 inhibitor standard provides a quantitative benchmark for scientists seeking a natural product with superior baseline potency for anti-inflammatory target engagement studies.
- [1] Lin TT, Huang YY, Tang GH, et al. Prenylated coumarins: natural phosphodiesterase-4 inhibitors from Toddalia asiatica. J Nat Prod. 2014;77(4):955-962. View Source
